Coriamyrtin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

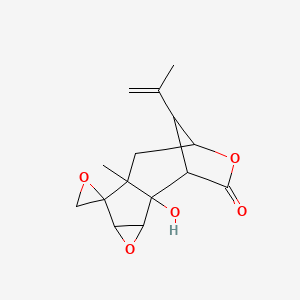

Coriamyrtin, also known as this compound, is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Recent advancements in the total synthesis of coriamyrtin have highlighted its structural complexity and potential for further study. The compound features a highly functionalized cis-hydrindane skeleton, which has been synthesized using a desymmetrizing strategy involving a 1,3-cyclopentanedione moiety. This method employs an intramolecular aldol reaction to construct the bicyclic structure and facilitate the formation of the 1,3-diepoxide moiety . The ability to synthesize this compound opens avenues for exploring its biological properties in controlled settings.

Neurotoxic Properties

This compound is recognized for its neurotoxic effects, primarily through its action as a GABA_A receptor antagonist. This mechanism leads to convulsant activity, making it a subject of interest in studies related to seizure disorders and neuropharmacology. Notably, poisoning incidents involving this compound have been documented, with treatments often including administration of anticonvulsants like diazepam . Understanding the neurotoxic mechanisms of this compound can provide insights into similar compounds and their effects on the central nervous system.

Ethnobotanical Significance

In ethnobotanical contexts, this compound's presence in traditional medicinal plants raises questions about its historical uses and cultural significance. For instance, it has been associated with mad honey in New Zealand, where it contributes to the psychoactive properties of honey derived from the tutu plant (Coriaria arborea) . This connection emphasizes the need for comprehensive studies on how indigenous cultures utilize plants containing this compound and their implications for modern pharmacology.

Numerous studies have investigated the biological activity of this compound beyond its neurotoxic effects. Research indicates that it possesses inhibitory activities on mammalian central nervous system receptors . These findings suggest potential applications in drug development aimed at targeting specific neurological pathways or conditions.

Case Studies

- Case Study 1 : A study highlighted the synthesis and characterization of this compound derivatives to evaluate their effects on GABA_A receptors. The results indicated varying degrees of antagonistic activity, suggesting that modifications to the this compound structure could enhance or mitigate its neurotoxic effects.

- Case Study 2 : An ethnopharmacological survey documented traditional uses of plants containing this compound among indigenous populations in Argentina. The study aimed to correlate traditional knowledge with phytochemical data, providing a framework for future pharmacological investigations.

Summary Table of Applications

| Application | Details |

|---|---|

| Chemical Synthesis | Total synthesis via desymmetrizing strategies; potential for analog development |

| Neurotoxic Effects | GABA_A receptor antagonism; convulsant properties; relevance in seizure disorder research |

| Ethnobotanical Use | Historical significance in traditional medicine; associations with psychoactive substances |

| Biological Activity | Inhibitory effects on central nervous system receptors; implications for drug development |

Propiedades

Número CAS |

2571-86-0 |

|---|---|

Fórmula molecular |

C15H18O5 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3 |

Clave InChI |

BWWDLKVKPVKBGJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

SMILES canónico |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

Sinónimos |

coriamyrtin coriamyrtine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.